N-[4-(aminosulfonyl)phenyl]-4-butylcyclohexanecarboxamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-butylcyclohexanecarboxamide, also known as ABCC9 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Inhibition of Carbonic Anhydrases
This compound has been used in the synthesis of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides, which have been tested as inhibitors of three human carbonic anhydrases . These enzymes play a crucial role in several important pathophysiological processes connected to pH buffering, metabolism, signaling and other processes .
Antimicrobial Activity
Sulfonamides, including this compound, are known as sulfa drugs and are derived from sulphanilamide, which prevents the growth of bacteria . They constitute the largest class of antimicrobial agents .
Anti-tumor Activity
Sulfonamides, including this compound, are known to exhibit various potential activities like anti-tumor . They have been shown to be a transition state mimetic of peptide hydrolysis, and in particular, theoretical motif for potent irreversible inhibitors of cysteine proteases .
Anti-fungal Activity
Sulfonamides, including this compound, are known to exhibit anti-fungal activities . They have been used in the treatment of various fungal infections .
Anti-inflammatory Activity
Sulfonamides, including this compound, are known to exhibit anti-inflammatory activities . They have been used in the treatment of various inflammatory conditions .
Inhibition of Mycobacterial Enzymes
The compound has been used in the synthesis of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides, which have been tested as inhibitors of three bacterial β-CAs from Mycobacterium tuberculosis .
properties
IUPAC Name |
4-butyl-N-(4-sulfamoylphenyl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-3-4-13-5-7-14(8-6-13)17(20)19-15-9-11-16(12-10-15)23(18,21)22/h9-14H,2-8H2,1H3,(H,19,20)(H2,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAADVSBOAODKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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